molecular formula C13H13N3O3 B046764 Bemoradan CAS No. 123169-88-0

Bemoradan

Cat. No. B046764
M. Wt: 259.26 g/mol
InChI Key: XZPGINPFWXLYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bemoradan is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound belongs to the class of benzothiazoles and has been studied for its diverse biological effects, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The exact mechanism of action of Bemoradan is not well understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. Bemoradan has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is responsible for the regulation of antioxidant genes.

Biochemical And Physiological Effects

Bemoradan has been shown to possess significant biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibit the activity of COX-2 and LOX enzymes. Bemoradan has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and activate the Nrf2 signaling pathway. Additionally, Bemoradan has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

One of the advantages of Bemoradan is its diverse biological effects, which make it a promising candidate for the development of new drugs. It has also been shown to possess low toxicity, making it safe for use in lab experiments. However, one of the limitations of Bemoradan is its poor solubility in water, which can make it difficult to administer in lab experiments. Additionally, the exact mechanism of action of Bemoradan is not well understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of Bemoradan. One area of research is the development of new drugs based on the structure of Bemoradan. Another area of research is the study of the molecular targets and signaling pathways involved in the mechanism of action of Bemoradan. Additionally, the study of the effects of Bemoradan on neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, is an area of active research. Finally, the development of new methods for the synthesis and administration of Bemoradan in lab experiments is also an area of future research.

Synthesis Methods

Bemoradan can be synthesized using different methods, including the reaction of 2-aminobenzothiazole with various aldehydes or ketones. The most commonly used method involves the reaction of 2-aminobenzothiazole with 4-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting compound is then purified using column chromatography to obtain pure Bemoradan.

Scientific Research Applications

Bemoradan has been extensively studied for its potential applications in various fields of research, including medicine, pharmacology, and biochemistry. It has been shown to possess significant anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. Bemoradan has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPGINPFWXLYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869548
Record name 7-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bemoradan

CAS RN

112018-01-6, 123169-88-0
Record name Bemoradan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bemoradan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123169880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEMORADAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S2V1ETBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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